molecular formula C12H12ClN3O B14182161 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol CAS No. 920511-99-5

2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol

Cat. No.: B14182161
CAS No.: 920511-99-5
M. Wt: 249.69 g/mol
InChI Key: CPRXUCQYCMDNPC-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group and a chloropyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-chloropyridine with a suitable phenolic compound under controlled conditions. One common method involves the use of ethanol as a solvent, where the reactants are mixed and stirred at room temperature to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic and pyridinyl compounds.

Scientific Research Applications

2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol is unique due to its combination of a phenolic group and a chloropyridinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920511-99-5

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-[[(4-chloropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12ClN3O/c13-9-3-4-15-12(6-9)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16)

InChI Key

CPRXUCQYCMDNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CC(=C2)Cl)O)N

Origin of Product

United States

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